1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine chemical structure properties
1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine chemical structure properties
An In-Depth Technical Guide to 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine: Synthesis, Properties, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine represents a compelling fusion of two such pharmacophores: the piperidine ring and the tetrazole nucleus. The piperidine moiety, a saturated six-membered heterocycle, is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and numerous natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] Concurrently, the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, enhancing lipophilicity and bioavailability while offering a unique electronic profile for molecular interactions.[3][4] Tetrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[5][6][7]
This technical guide provides a comprehensive analysis of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, offers detailed experimental protocols, and contextualizes the compound's potential within the broader field of therapeutic development.
Chemical Structure and Physicochemical Properties
The formal IUPAC name for this compound is 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine. It is characterized by a piperidine ring attached at the C-5 position of a tetrazole ring, which is itself substituted at the N-1 position with a 4-nitrophenyl group.
Caption: Chemical Structure of 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₆O₂ | Calculated |
| Molecular Weight | 262.27 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[5] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structure |
Synthesis and Mechanistic Insights
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes.[8] A highly efficient and logical pathway for the target molecule involves a two-step process starting from 4-nitroaniline. This approach provides a clear, scalable route with well-understood reaction mechanisms.
Synthetic Scheme:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole-5-thiol
This initial step involves the conversion of an aromatic amine into a tetrazole-5-thiol. The reaction of 4-nitroaniline with carbon disulfide in the presence of a base, followed by treatment with sodium azide, is a common method for forming the 1-substituted tetrazole-5-thiol scaffold.[9]
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Causality: 4-Nitroaniline serves as the nitrogen source for the N-1 position of the tetrazole and introduces the nitrophenyl moiety. Carbon disulfide provides the carbon atom for the C-5 position and the exocyclic sulfur. Sodium azide is the crucial reagent that delivers the remaining three nitrogen atoms for the tetrazole ring via a cycloaddition mechanism.
Step 2: Chlorination and Nucleophilic Substitution
The tetrazole-5-thiol is then converted to a more reactive intermediate, such as a 5-chloro or 5-sulfonyl chloride derivative, to facilitate nucleophilic substitution by piperidine. Direct reaction of the thiol is possible but often less efficient. Chlorination creates a highly reactive electrophilic center at C-5.
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Causality: Chlorine gas is a potent oxidizing and chlorinating agent that converts the thiol into a sulfenyl chloride, which readily rearranges or is further chlorinated to provide a good leaving group at the C-5 position. Piperidine, a secondary amine, acts as the nucleophile. Its lone pair of electrons attacks the electrophilic C-5 of the tetrazole ring, displacing the chloride. A non-nucleophilic base like triethylamine (Et₃N) is used to quench the HCl generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
Experimental Protocol (Self-Validating System)
Reagents and Equipment:
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4-Nitroaniline
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Carbon Disulfide (CS₂)
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Potassium Hydroxide (KOH)
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Sodium Azide (NaN₃)
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Hydrochloric Acid (HCl)
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Chlorine (gas or from a suitable source like NCS)
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Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
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Piperidine
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Triethylamine (Et₃N)
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Tetrahydrofuran (THF)
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Standard glassware for organic synthesis, magnetic stirrer, ice bath, rotary evaporator
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Silica gel for column chromatography
Procedure:
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Synthesis of Intermediate B: In a three-necked flask under an inert atmosphere, dissolve 4-nitroaniline in a suitable solvent like aqueous ethanol containing KOH. Cool the mixture in an ice bath and add CS₂ dropwise. Stir for several hours. To this mixture, add an aqueous solution of sodium azide (NaN₃) and reflux the reaction until TLC indicates the consumption of the starting material. Cool the mixture, acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry to obtain 1-(4-nitrophenyl)-1H-tetrazole-5-thiol.
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Synthesis of Intermediate C: Suspend the dried thiol (Intermediate B) in a chlorinated solvent like CCl₄ or DCM and cool to 0°C. Bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The solvent can be removed under reduced pressure to yield the crude reactive intermediate.
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Synthesis of Target Molecule D: Dissolve the crude intermediate (C) in dry THF. Add triethylamine (Et₃N), followed by the dropwise addition of piperidine at room temperature. Stir the reaction mixture for 2-4 hours.
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Work-up and Purification: Quench the reaction with water and extract with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine.
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Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and melting point analysis.
Structural Elucidation and Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | ~8.30 ppm (d, 2H): Aromatic protons ortho to the nitro group (AA'BB' system). ~8.00 ppm (d, 2H): Aromatic protons meta to the nitro group (AA'BB' system). ~3.50 ppm (t, 4H): Piperidine protons adjacent to the nitrogen (α-CH₂). ~1.70 ppm (m, 6H): Remaining piperidine protons (β- and γ-CH₂). |
| ¹³C NMR | ~155 ppm: Tetrazole ring carbon (C-5). ~148 ppm: Aromatic carbon bearing the nitro group. ~142 ppm: Aromatic carbon attached to the tetrazole ring. ~125 ppm, ~120 ppm: Remaining aromatic carbons. ~50 ppm: Piperidine carbons adjacent to the nitrogen (α-C). ~25 ppm, ~23 ppm: Remaining piperidine carbons (β- and γ-C). |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. ~1600: Aromatic C=C stretch. ~1520 & ~1340: Asymmetric and symmetric NO₂ stretch (characteristic strong bands). ~1450-1250: Tetrazole ring skeletal vibrations. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 263.12: Corresponding to the protonated molecular ion. |
Potential Pharmacological Applications
The structural motifs within 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine suggest several promising avenues for pharmacological investigation. The combination of a tetrazole and a nitrophenyl group is found in compounds with demonstrated antimicrobial and anticancer activities.[5][6]
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Anticancer Activity: Many tetrazole derivatives function as inhibitors of crucial cellular processes like tubulin polymerization.[8] The 4-nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites. The piperidine ring often serves to position the molecule correctly and improve its solubility and cell permeability.
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Antimicrobial Activity: Tetrazole-containing compounds have been successfully developed as antibacterial and antifungal agents.[4][7] The mechanism can vary widely, from inhibiting essential enzymes to disrupting cell wall synthesis. The electron-withdrawing nature of the nitrophenyl group can modulate the electronic properties of the tetrazole ring, potentially enhancing its interaction with biological targets.
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Anti-inflammatory Activity: Piperidine derivatives are known to possess anti-inflammatory properties.[10] The tetrazole ring, as a carboxylic acid isostere, can mimic the binding of endogenous ligands to inflammatory mediators.
Sources
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- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
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